Ethyl caffeate

Catalog No.
S620996
CAS No.
102-37-4
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl caffeate

CAS Number

102-37-4

Product Name

Ethyl caffeate

IUPAC Name

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+

InChI Key

WDKYDMULARNCIS-GQCTYLIASA-N

SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O

Synonyms

caffeic acid ethyl ester, ethyl caffeate, ethyl trans-caffeate

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O

Anti-inflammatory Properties

Studies suggest that ethyl caffeate possesses potent anti-inflammatory properties. It has been shown to suppress the production of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) in mouse macrophages and skin models []. This mechanism is believed to involve the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a key player in inflammation []. These findings suggest that ethyl caffeate could be a potential candidate for developing novel anti-inflammatory drugs.

Neuroprotective Properties

Research also suggests that ethyl caffeate may have neuroprotective properties. Studies on PC12 cells, a model of neuronal cells, and Drosophila melanogaster (fruit fly) models of Alzheimer's disease (AD) have shown that ethyl caffeate can protect against the toxic effects of amyloid-beta42 protein (Aβ42), a hallmark of AD []. It was observed to improve cell viability, lifespan, and mobility in AD models, suggesting its potential for treating neurodegenerative diseases like AD [].

Other Potential Applications

Preliminary research also explores the potential of ethyl caffeate in other areas:

  • Anticancer properties: Studies have shown that ethyl caffeate exhibits anti-proliferative and pro-apoptotic effects on various cancer cell lines []. However, further research is needed to understand its specific mechanisms and potential therapeutic applications.
  • Antioxidant activity: Ethyl caffeate has been shown to possess free radical scavenging activity, suggesting its potential role as an antioxidant []. This property might be beneficial in preventing oxidative stress-related diseases.

Ethyl caffeate is a natural phenolic compound, specifically an ester formed from caffeic acid and ethanol. It is primarily found in various medicinal plants, such as Bidens pilosa, which has been traditionally used for treating inflammatory conditions. Ethyl caffeate is recognized for its potential therapeutic properties, particularly in the context of inflammation and oxidative stress.

Ethyl caffeate can be synthesized through the reaction of caffeic acid with ethanol, facilitated by enzymes such as caffeoyl-CoA acyltransferase. The process typically involves the conversion of caffeic acid into its coenzyme A derivative, followed by acylation with ethanol. This reaction can be optimized using genetically modified strains of Escherichia coli to enhance yield .

Key Reactions

  • Synthesis:
    • Caffeic Acid + Ethanol → Ethyl Caffeate
  • Enzymatic Pathway:
    • Caffeoyl-CoA + Ethanol → Ethyl Caffeate (via caffeoyl-CoA acyltransferase)

Ethyl caffeate exhibits significant biological activities, particularly anti-inflammatory effects. Research has shown that it can inhibit the activation of nuclear factor kappa B (NF-κB) and reduce the production of inflammatory mediators such as inducible nitric oxide synthase and prostaglandin E2 in macrophages. Additionally, it has been noted to suppress aryl hydrocarbon receptor signaling, which is implicated in various inflammatory responses .

Mechanisms of Action

  • Inhibition of NF-κB Activation: Ethyl caffeate prevents the binding of NF-κB to DNA, thereby reducing the expression of pro-inflammatory genes.
  • Reduction of Inflammatory Cytokines: It attenuates the secretion of cytokines through modulation of signaling pathways like SIRT1/NF-κB .

The synthesis of ethyl caffeate can be achieved through several methods, including:

  • Enzymatic Synthesis: Utilizing microbial fermentation with engineered strains of E. coli to produce ethyl caffeate from caffeic acid and ethanol.
  • Chemical Synthesis: Direct esterification of caffeic acid with ethanol under acidic conditions.
  • Extraction from Natural Sources: Isolating ethyl caffeate from plant materials such as Verdicchio wine using solvent extraction techniques .

Ethyl caffeate has garnered interest for its potential applications in various fields:

  • Pharmaceuticals: As an anti-inflammatory agent, it may be used in formulations targeting inflammatory diseases.
  • Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative.
  • Cosmetics: Due to its skin-protective properties, it may be incorporated into skincare products.

Studies have indicated that ethyl caffeate interacts with several biological pathways:

  • NF-κB Pathway: It inhibits NF-κB activation, leading to decreased expression of inflammatory markers.
  • Aryl Hydrocarbon Receptor Signaling: Ethyl caffeate antagonizes this pathway, which is crucial in mediating allergic responses and inflammation .

Ethyl caffeate shares structural similarities and biological activities with other phenolic compounds. Here are some notable comparisons:

CompoundStructureBiological ActivityUnique Features
Caffeic AcidHydroxycinnamic acidAntioxidant, anti-inflammatoryPrecursor to ethyl caffeate
Ferulic AcidHydroxycinnamic acidAntioxidant, anti-inflammatoryContains a methoxy group
Chlorogenic AcidEster of caffeic acidAntioxidant, anti-inflammatoryFound in coffee; complex structure
CurcuminDiarylheptanoidAnti-inflammatory, anticancerUnique diketone structure

Uniqueness of Ethyl Caffeate

Ethyl caffeate's unique combination of structural features—such as the catechol moiety and α,β-unsaturated ester group—contributes to its specific inhibitory effects on NF-κB and other inflammatory pathways, distinguishing it from similar compounds .

Ethyl caffeate (EC), chemically identified as ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a naturally occurring ester of caffeic acid widely distributed across various plant species. This compound belongs to the hydroxycinnamic acid family and results from the esterification of caffeic acid with ethanol. The botanical distribution of ethyl caffeate spans multiple plant families and genera, demonstrating its ubiquity in the plant kingdom.

Table 1: Natural Sources of Ethyl Caffeate

Plant SpeciesFamilyPlant PartReferences
Bidens pilosaAsteraceaeWhole plant
Polygonum amplexicaule var. sinensePolygonaceaeHerb
Prunus yedoensisRosaceaeNot specified
Ligularia fischeriAsteraceaeNot specified
Phellodendron amurense/chinense (Huáng bǎi)RutaceaeBark
Perilla frutescensLamiaceaeNot specified
Adenocaulon himalaicumAsteraceaeNot specified
Ilex latifolia ThunbAquifoliaceaeNot specified

Additionally, ethyl caffeate has been detected in certain wines, particularly Verdicchio, a white wine from Marche, Italy. The widespread occurrence of this compound across different plant families suggests its important ecological and physiological roles in plant metabolism.

Historical Medicinal Applications

The medicinal applications of plants containing ethyl caffeate date back centuries, particularly in traditional Asian medicine systems. Huáng bǎi (Cortex Phellodendri), derived from Phellodendron trees, is recognized as one of the fifty fundamental herbs in traditional Chinese medicine and contains significant amounts of ethyl caffeate. This herbal remedy has been used historically for treating various inflammatory conditions, fever, and infections.

Bidens pilosa, another rich source of ethyl caffeate, has been traditionally employed for treating certain inflammatory syndromes across various cultures. Indigenous populations have utilized these medicinal plants long before the active compounds were isolated and characterized by modern scientific methods.

In traditional Chinese medicine, plants containing ethyl caffeate like Polygonum amplexicaule var. sinense (known as "Xuesanqi") have been used for their blood-activating properties and for promoting circulation. The historical applications of these plants reflect the anti-inflammatory and protective properties that modern science has now attributed specifically to ethyl caffeate.

Significance in Contemporary Pharmaceutical Research

Recent pharmaceutical research has significantly expanded our understanding of ethyl caffeate's therapeutic potential, revealing numerous bioactivities with clinical relevance.

Anti-inflammatory Properties

Ethyl caffeate demonstrates remarkable anti-inflammatory effects through multiple mechanisms. Studies have shown that it markedly suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production with an IC50 value of 5.5 μg/ml in RAW 264.7 macrophages. It inhibits the expression of inducible nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) production by impairing the binding of nuclear factor-κB (NF-κB) to its cis-acting element.

In comparative studies with celecoxib (a commercial nonsteroidal anti-inflammatory drug), ethyl caffeate demonstrated superior efficacy in inhibiting 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced cyclooxygenase-2 (COX-2) expression in mouse skin. This superior anti-inflammatory potency highlights its potential as a novel therapeutic agent.

Recent research published in 2025 revealed that ethyl caffeate alleviates inflammatory response and promotes recovery in septic acute lung injury (SA) by modulating the TNF-α/NF-κB/MMP9 axis. Network pharmacology and molecular docking studies identified TNF-α and MMP9 as key targets of ethyl caffeate's action in mitigating lung inflammation.

Antimicrobial Activities

Ethyl caffeate exhibits considerable antimicrobial properties, particularly against pathogens of aquaculture importance. A 2025 study demonstrated that ethyl caffeate at concentrations ranging from 5-50 μg/mL effectively inhibited the growth of Vibrio parahaemolyticus, V. alginolyticus, and V. harveyi with inhibition zones of 19.7 ± 0.56 mm, 19.3 ± 1.53 mm, and 20.6 ± 1.53 mm, respectively.

Furthermore, when combined with beneficial bacteria such as lactic acid bacteria (LAB) and Pediococcus acidilactici, ethyl caffeate enhanced their metabolite activity, leading to complete elimination of Vibrio sp. within 6 hours of incubation. This synergistic antimicrobial effect suggests potential applications in sustainable aquaculture disease management.

Antioxidant and Hepatoprotective Effects

The antioxidant properties of ethyl caffeate have been documented in multiple studies. It enhances reactive oxygen species (ROS) production and phagocytic activity, demonstrating its role in modulating oxidative stress responses. These antioxidant capabilities have been applied in cosmetic formulations for skin conditioning purposes.

Ethyl caffeate has also demonstrated significant hepatoprotective effects. When administered intraperitoneally in rat models, it prevented dimethylnitrosamine-induced loss in body and liver weight, while reducing the degree of liver injury. These findings suggest its potential application in managing chronic liver diseases.

Immunomodulatory Effects

Research indicates that ethyl caffeate possesses immunomodulatory properties. Dietary supplementation with ethyl caffeate increased immune activity in both systemic and mucosal organs of hybrid grouper fish after challenge with V. parahaemolyticus, resulting in higher survival rates.

At the transcriptional level, ethyl caffeate supplementation upregulates the activity of TOR, NF-κB, and Nrf2 signaling pathway-related genes. These pathways are crucial for coordinating immune responses and cellular defense mechanisms.

Cardiovascular Effects

Pharmacophore modeling, molecular docking, and molecular dynamics simulation studies suggest that ethyl caffeate could function as a potential inhibitor of aldosterone synthase (CYP11B2), a key enzyme in aldosterone biosynthesis that plays a significant role in blood pressure regulation. This finding opens avenues for research into ethyl caffeate as a potential antihypertensive agent.

Structural Features and Functional Relationships

Chemical Structure and Properties

Ethyl caffeate (C11H12O4) has a molecular weight of 208.211 g/mol. Its structure features a catechol moiety (3,4-dihydroxyphenyl group) connected to an ethyl ester through an α,β-unsaturated carbonyl system.

Table 2: Physical and Chemical Properties of Ethyl Caffeate

PropertyValueReference
Chemical FormulaC11H12O4
Molecular Weight208.211 g/mol
CAS Number102-37-4 (Ethyl caffeate) / 66648-50-8 (Ethyl trans-caffeate)
IUPAC Nameethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Physical StateSolid powder
Boiling Point377.0±32.0 °C at 760 mmHg
Density1.3±0.1 g/cm³
Flash Point148.4±18.6 °C
Solubility in DMSO250 mg/mL (1200.71 mM)

Structure-Activity Relationship

Structure-activity relationship analyses have provided valuable insights into the molecular features essential for ethyl caffeate's biological activities. Two structural elements are particularly critical:

  • Catechol Moiety: The 3,4-dihydroxyphenyl group (catechol) is important for the compound's bioactivity.

  • α,β-Unsaturated Ester Group: This structural feature is essential for preventing NF-κB·DNA complex formation, which underlies many of ethyl caffeate's anti-inflammatory effects.

These structure-activity insights are valuable for rational drug design and development of more potent derivatives with enhanced therapeutic properties.

Biosynthetic Pathway

The biosynthetic pathway of ethyl caffeate in plants remains incompletely understood. However, a 2021 study successfully designed an artificial biosynthetic pathway in Escherichia coli for ethyl caffeate production. This synthetic biology approach involved introducing genes for:

  • Tyrosine ammonia-lyase (TAL)
  • p-coumaric acid hydroxylase (HpaBC)
  • 4-coumaroyl CoA ligase (4CL)
  • Acyltransferases (AtCAT) cloned from Arabidopsis thaliana

In the presence of ethanol, engineered E. coli harboring these genes successfully synthesized ethyl caffeate at yields up to 116.7 mg/L. This study not only provided a platform for ethyl caffeate bioproduction but also enabled the synthesis of other alkyl caffeates with potentially novel biological properties.

Nuclear Factor Kappa B Signaling Pathway Regulation

Ethyl caffeate demonstrates sophisticated regulatory mechanisms targeting the Nuclear Factor Kappa B signaling pathway, which represents a critical mediator of inflammatory responses in mammalian cells [2]. The compound exhibits multifaceted interactions with this transcriptional pathway, employing distinct mechanisms that collectively contribute to its anti-inflammatory properties [9].

Inhibition of Nuclear Factor Kappa B·DNA Complex Formation

The primary mechanism through which ethyl caffeate suppresses Nuclear Factor Kappa B activation involves the direct impairment of Nuclear Factor Kappa B·DNA complex formation rather than interference with upstream signaling cascades [2]. Electrophoretic mobility shift assays have demonstrated that ethyl caffeate specifically prevents the binding of Nuclear Factor Kappa B to its cis-acting DNA elements, thereby blocking transcriptional activation of target genes [9] [17].

Structure-activity relationship analyses have revealed that the catechol moiety and alpha,beta-unsaturated ester group in ethyl caffeate are essential structural features for preventing Nuclear Factor Kappa B·DNA complex formation [2] [18]. These molecular components appear to directly interact with the DNA-binding domain of the Nuclear Factor Kappa B complex, creating steric hindrance or conformational changes that preclude effective DNA recognition [17].

Table 1: Nuclear Factor Kappa B·DNA Binding Inhibition Data

ParameterMeasurementReference
Primary mechanismDirect DNA-binding inhibition [2]
Essential structural featuresCatechol moiety + α,β-unsaturated ester [2] [18]
Binding affinity disruptionNuclear Factor Kappa B·DNA complex [9] [17]
Transcriptional impactTarget gene suppression [2]

Effects on Inhibitor Kappa B Phosphorylation and Degradation

Contrary to conventional Nuclear Factor Kappa B inhibitors, ethyl caffeate does not affect the phosphorylation and degradation of Inhibitor Kappa B proteins [2] [17]. Western blot analyses have consistently shown that lipopolysaccharide-induced phosphorylation of Inhibitor Kappa B alpha remains unaltered in the presence of ethyl caffeate treatment [18]. Similarly, the compound does not prevent the proteolytic degradation of Inhibitor Kappa B proteins that normally occurs following inflammatory stimulation [2].

This selective mechanism distinguishes ethyl caffeate from other anti-inflammatory compounds that typically target upstream kinase cascades responsible for Inhibitor Kappa B phosphorylation [9]. The preservation of normal Inhibitor Kappa B dynamics suggests that ethyl caffeate operates through a more refined regulatory mechanism that specifically targets the DNA-binding activity of Nuclear Factor Kappa B without disrupting the initial signal transduction events [17].

Prevention of Nuclear Translocation

Immunofluorescence and subcellular fractionation studies have demonstrated that ethyl caffeate does not prevent the nuclear translocation of Nuclear Factor Kappa B subunits [2] [18]. The p65 subunit of Nuclear Factor Kappa B exhibits normal cytoplasmic-to-nuclear redistribution patterns following inflammatory stimulation, even in the presence of ethyl caffeate treatment [17].

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

208.07355886 g/mol

Monoisotopic Mass

208.07355886 g/mol

Heavy Atom Count

15

UNII

76GBB1JU5Y

Wikipedia

Ethyl_caffeate

Dates

Last modified: 08-15-2023

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